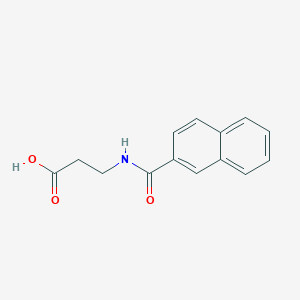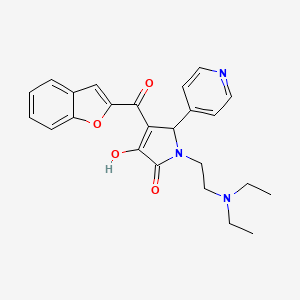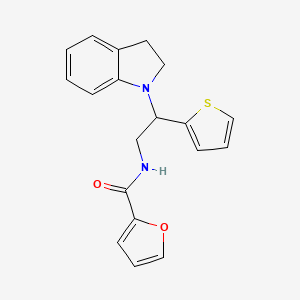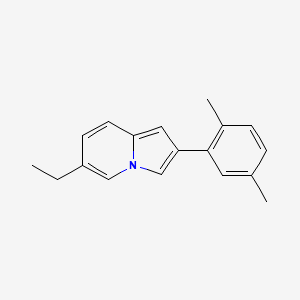
3-(Naphthalen-2-ylformamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Naphthalen-2-ylformamido)propanoic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is also known by its IUPAC name, N-(2-naphthoyl)-beta-alanine . This compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-(Naphthalen-2-ylformamido)propanoic acid” is 1S/C14H13NO3/c16-13(17)7-8-15-14(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“3-(Naphthalen-2-ylformamido)propanoic acid” is a powder that is stored at room temperature . Its molecular weight is 243.26 .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatisation
3-(Naphthalen-1-ylamino)propanoic acid, a derivative of the compound , has been used for fluorescence derivatisation of amino acids. It serves as a fluorescent derivatising reagent when coupled to the amino group of amino acids. This results in derivatives that exhibit strong fluorescence, useful for biological assays. The amino acid derivatives show maximum emission at about 415 nm. When condensed with certain reagents, these derivatives produce blue benzo[a]phenoxazinium conjugates with strong fluorescence and good quantum yields, emitting between 644 and 657 nm, suitable for biological applications (Frade et al., 2007).
Synthesis and Manufacturing
3-Cyano-1-naphthalenecarboxylic acid, structurally related to the compound of interest, is an intermediate in the synthesis of tachykinin receptor antagonists. The compound's synthesis involves establishing a 1,3-substitution pattern on naphthalene's carbon atoms and building the rest of the naphthalene ring via Diels−Alder addition. This process has been optimized for large-scale manufacture, highlighting the compound's relevance in industrial applications (Ashworth et al., 2003).
Photophysical Studies
Compounds structurally similar to 3-(Naphthalen-2-ylformamido)propanoic acid have been used in photophysical studies. For instance, the photophysical behavior of probes like acrylodan and prodan in various solvents has been examined to understand their emission properties, which are crucial for studying biological systems. Such studies help in the interpretation of the max emission of these probes, aiding in biological and chemical research (Moreno Cerezo et al., 2001).
Photoinduced Processes
Naproxen, a naphthalene derivative, has been studied for its photoactive properties. It forms dyads with different types of photo- and electroactive moieties. These dyads are valuable for studying dynamic quenching of singlet-excited states and various excited state intramolecular interactions, offering insights into the photophysical behavior of naproxen in different mechanistic scenarios. This research is significant for understanding the interactions of naproxen in various microenvironments of biological interest (Jiménez et al., 2007).
Solubility Studies
Understanding the solubility of compounds like naphthalene in various solvents is crucial for industrial applications. Studies on the solubility of naphthalene and its derivatives provide valuable data for chemical processes, offering insights into solvent interactions and solubility behavior, which are essential for the formulation and manufacturing of chemical products (Li et al., 2008).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(naphthalene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)7-8-15-14(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKYMSSNVSTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-ylformamido)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2594465.png)


![N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2594469.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)

![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)
